(1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine, also known as a benzopyran derivative, is a compound characterized by a unique structure that includes a benzopyran moiety and an ethanamine group. Its molecular formula is and it has a molecular weight of 177.24 g/mol. The compound is notable for its stereochemistry, specifically the (1R) configuration, which plays a critical role in its biological activity and chemical reactivity .
(1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine falls under the category of organic compounds, specifically within the subclass of amines and heterocyclic compounds. Its structure suggests it may exhibit diverse biological activities due to the presence of both aromatic and aliphatic components.
The synthesis of (1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine typically involves several key steps:
In industrial settings, optimized large-scale cyclization reactions are employed to maximize yield. Specific reagents and conditions are tailored to enhance the formation of the desired stereoisomer.
The molecular structure of (1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine features a benzopyran ring fused with an ethanamine side chain. The stereochemistry at the amine center is crucial for its biological function.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.24 g/mol |
| CAS Number | 1372909-06-2 |
The compound's specific configuration influences its interactions with biological targets, potentially affecting its pharmacological profile .
(1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine can participate in various chemical reactions:
The reaction pathways depend on specific conditions such as temperature, solvent, and catalyst presence. These factors significantly influence the yield and selectivity of the desired products.
The mechanism of action for (1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine likely involves interaction with specific enzymes or receptors in biological systems. This interaction may modulate biochemical pathways associated with inflammation and oxidative stress.
Research indicates that this compound exhibits anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications in conditions related to oxidative damage.
While specific physical properties such as density and boiling point are not readily available, the compound is expected to be stable under standard laboratory conditions.
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Flash Point | Not Available |
| Density | Not Available |
These properties are essential for determining the handling and storage requirements for laboratory use .
(1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine has potential applications in various scientific fields:
Achieving high enantiomeric excess (ee) in the (1R)-configured target molecule requires precision stereocontrol at the C3 benzopyran position. Three principal methodologies dominate:
Chiral Auxiliary-Mediated Approaches: Temporarily attaching a chiral controller (e.g., (S)-α-methylbenzylamine) to the ketone precursor enables diastereoselective reduction. Subsequent hydrogenolysis yields the (1R)-amine with >95% ee, albeit requiring additional synthetic steps for auxiliary introduction/removal [1].
Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic amine intermediates using vinyl acetate as an acyl donor achieves 48% yield of the (1R)-enantiomer with 99% ee. Though efficient, maximum theoretical yield is capped at 50%, necessitating recycling strategies for the undesired enantiomer [1].
Asymmetric Hydrogenation: Catalytic hydrogenation of the prochiral enamide precursor (e.g., (Z)-1-(chroman-3-yl)ethylidene)acetamide using Rh-(R,R)-Et-DuPhos catalyst affords the (1R)-product in 89% ee. Optimization studies reveal that hydrogen pressure (50–100 psi) and solvent polarity (MeOH/EtOAc mixtures) critically influence stereoselectivity [1] [3].
Table 1: Stereoselective Methods for (1R)-Amine Synthesis
| Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Limitations |
|---|---|---|---|---|
| Chiral Auxiliary | (S)-α-Methylbenzylamine/NaBH₄ | 75 | >95 | Multi-step auxiliary removal |
| Enzymatic Resolution | Lipase PS/vinyl acetate | 48 | 99 | Max 50% yield |
| Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | 92 | 89 | Sensitivity to solvent system |
The introduction of the ethylamine moiety employs two key reductive amination protocols:
Direct Reductive Amination: Condensation of chroman-3-one with ammonium acetate in methanol, followed by reduction with NaBH₃CN at pH 7, delivers the racemic amine in 70% yield. Stereocontrol requires chiral catalysts or pre-resolved ketones. For the (1R)-isomer, ZnCl₂-mediated fractional crystallization of diastereomeric salts (using (1S)-camphorsulfonic acid) achieves 99.5% de after three recrystallizations [1].
Nitrile Reduction Pathway: Knoevenagel condensation of chroman-3-carbaldehyde with nitromethane, followed by catalytic hydrogenation (Pd/C, H₂), generates the primary amine. This route circumvents imine instability but requires high-pressure hydrogenation (50–60 psi) to suppress undesired by-product formation. Yields range from 65–78% for the (1R)-variant when starting from enantiopure aldehyde [1].
Table 2: Reductive Amination Performance Metrics
| Strategy | Reducing Agent/Catalyst | Temperature (°C) | Yield (1R, %) | Diastereoselectivity |
|---|---|---|---|---|
| Direct (NaBH₃CN) | NaBH₃CN | 0–5 | 70 (racemic) | N/A |
| Salt Resolution | ZnCl₂/(1S)-CSA | 25 | 35 (per cycle) | 99.5% de after 3 cycles |
| Nitrile Hydrogenation | Pd/C, H₂ (50 psi) | 50 | 78 | >99% ee retention |
Efficient construction of the 3,4-dihydro-2H-1-benzopyran scaffold utilizes three cyclization methodologies:
Acid-Catalyzed Ring Closure: Treatment of 2-(2-hydroxyaryl)-1-arylethan-1-ones (e.g., 2-(2-hydroxyphenyl)-1-(4-fluorophenyl)propan-1-one) with conc. H₂SO₄ at 60°C induces cyclodehydration, forming chroman derivatives in 85–92% yield. Modulating acid strength (e.g., switching to p-TsOH) minimizes carbocation rearrangements [2] [4].
Intramolecular Williamson Ether Synthesis: Alkylation of o-hydroxyarylpropanals with α,ω-dibromides under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide, H₂O/toluene) achieves ring closure at 80°C with 75% yield. Microwave irradiation (150°C, 20 min) enhances efficiency, reducing reaction times from hours to minutes while maintaining yields >85% [2] [4].
Metal-Assisted Cyclizations:
Table 3: Cyclization Methods for Benzopyran Synthesis
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Acid-Catalyzed Dehydration | H₂SO₄, 60°C, 4 h | 85–92 | No metal residues |
| Microwave Williamson Synthesis | K₂CO₃, TBAB, MW 150°C, 20 min | >85 | Rapid reaction kinetics |
| Hg(II)-Cyclization | Hg(OAc)₂, THF/H₂O; NaBH₄ | 68 | High regioselectivity |
| Pd-Catalyzed Heck Cyclization | Pd(OAc)₂ (5 mol%), PPh₃, NEt₃, 100°C | 60 (overall) | Compatible with electron-deficient systems |
Transitioning from laboratory synthesis to metric-ton production emphasizes catalytic robustness and waste minimization:
Continuous Flow Hydrogenation: A fixed-bed reactor with Pt/Al₂O₃ catalyst reduces the enamine intermediate (1-(chroman-3-yl)ethylidene)ethylamine at 70°C and 30 bar H₂. This setup achieves 99% conversion with catalyst turnover numbers (TON) exceeding 50,000, significantly outperforming batch processes (TON < 5,000) [1].
Solvent Recycling Systems: Methanol utilized in reductive amination is recovered via distillation (>95% purity) and reused in ≥10 consecutive batches, reducing process mass intensity (PMI) by 40%. Aqueous ZnCl₂ streams from diastereomeric salt resolutions are reconcentrated and reused, minimizing heavy-metal waste [1].
Cost-Effective Catalysis: Replacing noble metals (Pd, Rh) with Raney nickel in nitrile hydrogenation reduces costs by 70% while maintaining 95% yield. Catalyst leaching is mitigated by chelating agents (EDTA derivatives) in the reaction matrix [1] [4].
Comprehensive Compound List
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9